Oxyphenbutazone's mechanism of action involves inhibiting the production of inflammatory mediators called prostaglandins. Researchers have used oxyphenbutazone to study inflammation in various models, including arthritis, inflammatory bowel disease, and lung injury. By observing its effects on these models, scientists can gain insights into the role of prostaglandins in different inflammatory conditions [].
Here are some examples of research using oxyphenbutazone to study inflammation:
Due to its analgesic properties, oxyphenbutazone has been used in research to understand pain pathways and develop new pain medications. By studying its effects on different pain models, scientists can explore how pain signals are transmitted and modulated within the nervous system [].
Here's an example of research using oxyphenbutazone to study pain:
Oxyphenbutazone is a nonsteroidal anti-inflammatory drug (NSAID) derived from phenylbutazone []. It was used to treat pain, inflammation, and stiffness associated with arthritis and gout []. However, due to severe side effects, it was withdrawn from the market in most countries during the mid-1980s [, ].
Oxyphenbutazone belongs to the pyrazolone class of organic compounds. Its key structural features include a central pyrazole ring (containing two nitrogens and one carbon) substituted with a phenyl group (benzene ring) and a butyl group []. Additionally, it has a ketone group (C=O) and a hydroxyl group (OH) attached to the pyrazole ring []. This specific structure likely contributed to its anti-inflammatory properties, but also to its dangerous side effects [].
Oxyphenbutazone is a metabolite of phenylbutazone, meaning it's formed through the hydroxylation (addition of an OH group) of phenylbutazone at a specific position on its phenyl ring []. The specific details of its synthesis are not readily available in scientific literature for public safety reasons.
Like other NSAIDs, oxyphenbutazone's mechanism of action is believed to involve inhibiting the enzymes cyclooxygenase (COX) 1 and COX-2, which are responsible for prostaglandin production []. Prostaglandins are involved in inflammation, pain, and fever []. However, unlike safer NSAIDs, oxyphenbutazone likely had additional mechanisms that contributed to its severe side effects [].
Oxyphenbutazone exhibits anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action leads to a decrease in prostaglandin production, which is responsible for inflammation and pain . Its biological activity is similar to that of other nonsteroidal anti-inflammatory drugs but is distinguished by its unique metabolic pathway and side effect profile.
The synthesis of Oxyphenbutazone typically involves the following steps:
These methods allow for the production of Oxyphenbutazone in a laboratory setting, although industrial synthesis may vary based on efficiency and cost considerations.
Oxyphenbutazone interacts with various drugs, which can affect their efficacy and safety profiles. Notable interactions include:
These interactions necessitate careful monitoring when considering Oxyphenbutazone in any therapeutic regimen.
Oxyphenbutazone shares similarities with several other nonsteroidal anti-inflammatory drugs. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Phenylbutazone | Precursor to Oxyphenbutazone; more potent but similar side effects. | |
| Indomethacin | Stronger anti-inflammatory effects; used primarily for arthritis. | |
| Aspirin | Acetylated salicylate; widely used for pain relief and cardiovascular protection. | |
| Naproxen | Longer half-life; commonly used for pain relief without significant side effects. |
Oxyphenbutazone is unique due to its specific metabolic pathway as a derivative of phenylbutazone and its historical use in treating gout, which has not been as prominently featured among other nonsteroidal anti-inflammatory drugs. Its severe side effect profile led to its withdrawal from general use, marking it as a cautionary example within pharmacology.
Oxyphenbutazone crystallises in both anhydrous and hydrated forms, each characterised by a distinct fusion enthalpy. Convergent experimental datasets place the anhydrous melting transition between 124 °C and 125 °C, while the monohydrate melts near 96 °C, with an additional lower anhydrous onset reported at 109–111 °C. Computed and experimental logarithms of the partition coefficient cluster between 2.7 and 3.83, indicating moderate lipophilicity.
| Parameter | Experimental / Computed Value | Conditions | Source(s) |
|---|---|---|---|
| Melting point, monohydrate | 96 °C | sealed tube | 4 10 |
| Melting point, anhydrous (major) | 124 – 125 °C | recryst. from ether / petroleum ether | 4 10 |
| Melting point, anhydrous (alternative) | 109 – 111 °C | DSC, powdered sample | 1 |
| Logarithm of the partition coefficient (ALOGPS) | 2.79 | predicted in silico | 2 |
| Logarithm of the partition coefficient (XLogP3-AA) | 2.7 | predicted in silico | 13 |
| Logarithm of the partition coefficient (JChem) | 3.83 | predicted in silico | 2 |
| Logarithm of the partition coefficient (ChEMBL CX) | 3.83 | predicted in silico | 11 |
| Low-temperature storage stability | ≥ 4 years at −20 °C (crystalline solid) | accelerated aging | 3 |
The 30 °C spread in reported melting points reflects hydrational polymorphism and indicates that precise thermal profiling is essential prior to formulation. The narrow partition-coefficient range confirms that oxyphenbutazone is sufficiently lipophilic to permeate biological membranes while still displaying measurable aqueous affinity.
Experimental solubility measurements reveal marked solvent dependency, ranging from milligram-per-millilitre levels in polar aprotic media to near-insolubility in unbuffered water. The tabulated values highlight the practical upper and lower solubility limits that govern excipient selection and analytical sample preparation.
| Solvent (system) | Temperature (°C) | Quantified Solubility | Experimental Descriptor | Source(s) |
|---|---|---|---|---|
| Water | 25 | 0.02 mg mL⁻¹ | “very slightly soluble” | 1 |
| Water | 30 | 0.06 mg mL⁻¹ | direct measurement | 13 |
| Water | — | 0.071 mg mL⁻¹ | calculated 71 mg L⁻¹ | 19 |
| Water (as crystalline solid stirred) | — | 1 mg mL⁻¹ (maximum) | saturation over 24 h | 3 |
| Phosphate-buffered saline, pH 7.2 | 25 | 0.5 mg mL⁻¹ | equilibrium solubility | 3 |
| Ethanol (absolute) | 25 | 50 mg mL⁻¹ | direct dissolution | 3 9 |
| Ethanol (95%, w/w) | — | 1 g per 3 mL (≈ 333 mg mL⁻¹) | “soluble in three parts” | 20 |
| Dimethyl sulfoxide | 25 | 10 mg mL⁻¹ | clear solution | 6 |
| Dimethyl sulfoxide | 25 | 25 mg mL⁻¹ | stock solution | 3 9 |
| Dimethyl formamide | 25 | 25 mg mL⁻¹ | stock solution | 3 |
| Chloroform | 25 | 1 g per 20 mL (≈ 50 mg mL⁻¹) | “soluble in twenty parts” | 20 |
| Acetone | 25 | 1 g per 6 mL (≈ 166 mg mL⁻¹) | “soluble in six parts” | 20 |
Key observations:
Gas-phase conformations were interrogated under nitrogen drift gas using travelling wave ion mobility spectrometry, yielding reproducible collision cross sections that map the three-dimensional envelope of each dominant ion species.
| Ion Species (positive/negative mode) | Adduct | Measured Collision Cross Section (Ų) | Calibration Method | Source |
|---|---|---|---|---|
| [M + H]⁺ | protonated parent | 173.24 | polyalanine-based calibration | 16 |
| [M + H − H₂O]⁺ | dehydrated fragment | 163.33 | polyalanine-based calibration | 16 |
| [M + K]⁺ | potassium adduct | 176.03 | polyalanine-based calibration | 16 |
| [M − H]⁻ | deprotonated parent | 184.74 | polyalanine-based calibration | 16 |
The 11 Ų spread between protonated and deprotonated species indicates subtle conformational widening upon charge inversion, likely reflecting the loss of intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazolidinedione carbonyl moiety. These values provide an analytical fingerprint that discriminates oxyphenbutazone from structurally related metabolites during high-resolution mass-spectrometric screening workflows.
Irritant;Environmental Hazard